molecular formula C24H30O6 B138336 Dimethyldibenzylidene sorbitol CAS No. 135861-56-2

Dimethyldibenzylidene sorbitol

Cat. No. B138336
CAS RN: 135861-56-2
M. Wt: 414.5 g/mol
InChI Key: YWEWWNPYDDHZDI-JJKKTNRVSA-N
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Description

Dimethyldibenzylidene sorbitol, often referred to as DMDBS, is a low molecular weight molecule that can self-arrange into fibrils forming a 3D network in organic solvents . It is commonly available as a white crystalline powder . It is used as a viscosity controlling agent .


Molecular Structure Analysis

DMDBS has a ‘butterfly-like’ structure, whereby the benzylidene groups constitute the ‘wings’ and the sorbitol backbone the ‘body’. This structure plays a key role in its ability to self-assemble into sample-spanning networks in numerous solvents . The molecular formula of DMDBS is C24H30O6 .


Physical And Chemical Properties Analysis

DMDBS is a powder that is slightly soluble in water . It has a density of 1.2±0.1 g/cm3, a boiling point of 611.6±50.0 °C at 760 mmHg, and a flash point of 323.7±30.1 °C . It has a molar volume of 346.7±3.0 cm3 .

Scientific Research Applications

  • Polymer Modification : DMDBS is extensively studied for its role in modifying the properties of polymers. For instance, Bang (2018) explored how DMDBS, when used as an additive, impacts the optical, thermal, and mechanical properties of high-density polyethylene. The study concluded that DMDBS, especially in combination with other additives, could improve these properties while reducing production costs (Bang, 2018). Similarly, Kristiansen et al. (2003) investigated the phase behavior and nucleation effects of DMDBS in isotactic polypropylene, finding that it significantly influences the crystallization temperature and optical properties of the polymer (Kristiansen et al., 2003).

  • Optical Properties Enhancement : The enhancement of optical properties in polymers is another significant application of DMDBS. Bernland et al. (2009) conducted research on a new sorbitol-based nucleating and clarifying agent, observing its effects on the optical properties of isotactic polypropylene. Their findings indicate that additives like DMDBS can substantially improve the clarity and reduce the haze in polymer products (Bernland et al., 2009).

  • Chemical Sensor Development : In the field of analytical chemistry, DMDBS is used in developing sensors. For instance, Hosseinzadeh et al. (2016) designed a new internal charge transfer (ICT) fluorene-based fluorescent boronic acid sensor that demonstrated significant affinity and selectivity for sorbitol, a sugar alcohol, in aqueous solutions (Hosseinzadeh et al., 2016).

  • Enhancing Filtration Properties : DMDBS is also used to improve the filtration properties of materials. Kiliç et al. (2013) researched the impact of DMDBS as a nucleating agent on the electrostatic charging characteristics and filtration performance of polypropylene meltblown webs. They found that DMDBS could modify these properties, indicating its potential in developing advanced filtration materials (Kiliç et al., 2013).

Safety and Hazards

DMDBS in solid form is a flammable material. It can cause irritation to skin, eye, and the respiratory system. Harmful products of combustion are CO and CO2 . Contact with strong oxidants can cause it to burn .

Future Directions

DBS and its derivatives have found widespread applications in areas as diverse as personal care products and polymer nucleation/clarification. They have considerable potential in applications such as dental composites, energy technology, and liquid crystalline materials . Some derivatives of DBS have also been reported which offer the potential to expand the scope and range of applications of this family of gelators and endow the nanoscale network with additional functionality .

Biochemical Analysis

Biochemical Properties

Dimethyldibenzylidene sorbitol plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to form hydrogen bonds and van der Waals interactions with these biomolecules, facilitating the formation of stable complexes. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways .

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of certain genes involved in cell growth and differentiation, thereby altering cellular behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules, leading to enzyme inhibition or activation. This compound can form non-covalent interactions with enzymes, altering their conformation and activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been observed to affect cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes, including toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key enzymes in these pathways, leading to changes in the production and utilization of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on cellular activity. Targeting signals and post-translational modifications can direct this compound to particular organelles, enhancing its functional specificity .

properties

IUPAC Name

(1R)-1-[(4R,4aR,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c1-13-5-7-17(9-15(13)3)23-27-12-20-22(30-23)21(19(26)11-25)29-24(28-20)18-8-6-14(2)16(4)10-18/h5-10,19-26H,11-12H2,1-4H3/t19-,20+,21-,22-,23?,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEWWNPYDDHZDI-JJKKTNRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC(=C(C=C4)C)C)C(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2OC[C@H]3[C@@H](O2)[C@H](OC(O3)C4=CC(=C(C=C4)C)C)[C@@H](CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051297
Record name 1,3:2,4-Bis(3,4-dimethylbenzylidene)-D-sorbitol
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Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Pellets or Large Crystals
Record name D-Glucitol, 1,3:2,4-bis-O-[(3,4-dimethylphenyl)methylene]-
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CAS RN

135861-56-2
Record name Bis(3,4-dimethylbenzylidene) sorbitol
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Record name Dimethyldibenzylidene sorbitol
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Record name D-Glucitol, 1,3:2,4-bis-O-[(3,4-dimethylphenyl)methylene]-
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Record name 1,3:2,4-Bis(3,4-dimethylbenzylidene)-D-sorbitol
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Record name D-Glucitol, 1,3:2,4-bis-O-[(3,4-dimethylphenyl)methylene]
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Record name DIMETHYLDIBENZYLIDENE SORBITOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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